molecular formula C16H9FN2 B5075165 4-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]benzonitrile

4-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]benzonitrile

Cat. No.: B5075165
M. Wt: 248.25 g/mol
InChI Key: XEOLMSRWMGDKCE-NVNXTCNLSA-N
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Description

4-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]benzonitrile is an organic compound with the molecular formula C16H9FN2 It is characterized by the presence of a cyano group and a fluorophenyl group attached to an ethenyl chain, which is further connected to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzonitrile and 3-fluorobenzaldehyde.

    Reaction Conditions: The key step involves a Knoevenagel condensation reaction between 4-fluorobenzonitrile and 3-fluorobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzonitriles.

Scientific Research Applications

4-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and studies involving protein-ligand interactions.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]benzonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may bind to active sites of enzymes, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-fluorobenzonitrile: A simpler analog with a single fluorine atom and a nitrile group.

    3-fluorobenzaldehyde: Contains a fluorine atom and an aldehyde group.

    2-cyano-2-(3-fluorophenyl)ethenyl]benzonitrile: A closely related compound with similar structural features.

Uniqueness

4-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]benzonitrile is unique due to the presence of both cyano and fluorophenyl groups, which confer distinct chemical reactivity and potential biological activity. Its structural complexity makes it a valuable compound for various research applications, distinguishing it from simpler analogs.

Properties

IUPAC Name

4-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9FN2/c17-16-3-1-2-14(9-16)15(11-19)8-12-4-6-13(10-18)7-5-12/h1-9H/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOLMSRWMGDKCE-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=CC2=CC=C(C=C2)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C(=C\C2=CC=C(C=C2)C#N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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